molecular formula C14H7NaO8S B1629272 2-Anthracenesulfonic acid, 9,10-dihydro-1,3,4-trihydroxy-9,10-dioxo-, monosodium salt CAS No. 6486-90-4

2-Anthracenesulfonic acid, 9,10-dihydro-1,3,4-trihydroxy-9,10-dioxo-, monosodium salt

Cat. No.: B1629272
CAS No.: 6486-90-4
M. Wt: 358.26 g/mol
InChI Key: UDRNFIHMJOQHHD-UHFFFAOYSA-M
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Description

This compound, commonly known as Nuclear Fast Red (CAS: 6409-77-4), is a sodium salt of a sulfonated anthraquinone derivative. Its structure features a 9,10-dioxoanthracene core with hydroxyl (-OH) groups at positions 1, 3, and 4, and a sulfonic acid (-SO₃H) group at position 2, neutralized as a monosodium salt. Key applications include:

  • Biological staining: Used in histology for nuclear staining and Prussian blue counterstaining .
  • Analytical chemistry: Acts as a selective complexing agent for copper and bismuth detection via adsorptive stripping voltammetry .
  • Fluorescent probing: Detects guanine in nucleic acids due to its "off/on" fluorescence properties .

Its reactivity and solubility are influenced by the hydroxyl and sulfonate groups, enabling strong interactions with biomolecules and metals.

Properties

IUPAC Name

sodium;1,3,4-trihydroxy-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8S.Na/c15-9-5-3-1-2-4-6(5)10(16)8-7(9)11(17)13(19)14(12(8)18)23(20,21)22;/h1-4,17-19H,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRNFIHMJOQHHD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215149
Record name 2-Anthracenesulfonic acid, 9,10-dihydro-1,3,4-trihydroxy-9,10-dioxo-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6486-90-4
Record name C.I. 58210
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006486904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 9,10-dihydro-1,3,4-trihydroxy-9,10-dioxo-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Anthracenesulfonic acid, specifically the monosodium salt form, is a sulfonated derivative of anthracene. This compound has garnered significant attention in biological research due to its diverse biological activities, including neuroprotective and antimicrobial properties. The following sections will explore its biological activity in detail, supported by research findings and case studies.

  • Chemical Formula : C₁₄H₁₀O₃S
  • Molecular Weight : 258.29 g/mol
  • Structure : The compound features an anthracene core with a sulfonic acid group, enhancing its solubility and interaction with biological molecules.

Neuroprotective Effects

Research indicates that 2-anthracenesulfonic acid exhibits neuroprotective properties, particularly in neuronal injury contexts caused by oxidative stress. Key findings from various studies include:

  • Caspase Inhibition : The compound significantly reduces caspase-3 activity in cortical neurons subjected to staurosporine-induced injury. This inhibition suggests a protective mechanism against apoptosis in neuronal cells .
  • AKT Activation : Studies have shown that 2-anthracenesulfonic acid activates the AKT signaling pathway, crucial for cell survival. Increased levels of phosphorylated AKT were observed in treated neurons, indicating enhanced survival signaling .

Data Table: Neuroprotective Mechanisms

MechanismEffect ObservedReference
Caspase-3 InhibitionReduced activation in neurons
AKT ActivationIncreased phosphorylated AKT levels

Antimicrobial Activity

In addition to its neuroprotective effects, 2-anthracenesulfonic acid has demonstrated antimicrobial properties. It has been effective against various bacterial strains by inhibiting sulfide production from sulfate-reducing bacteria.

  • Inhibition of Sulfide Production : The compound disrupts the respiratory sulfate reduction process in bacteria, making it useful for applications such as sewage treatment where sulfide generation is undesirable .

Data Table: Antimicrobial Effects

Bacterial StrainEffect ObservedReference
Sulfate-reducing bacteriaInhibition of sulfide production

Neuroprotection in Animal Models

A pivotal study investigated the neuroprotective effects of 2-anthracenesulfonic acid in animal models subjected to oxidative stress. The study found that administration of the compound resulted in:

  • A significant decrease in neuronal death.
  • Enhanced cognitive function post-injury compared to control groups.

Antimicrobial Application in Waste Management

Another case study focused on the application of 2-anthracenesulfonic acid in wastewater treatment. The results indicated that:

  • The compound effectively reduced sulfide levels by over 70% within a treatment period of 48 hours.
  • No significant toxicity was observed towards non-target microorganisms, confirming its specificity against sulfate-reducing bacteria .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights critical structural differences among analogs:

Compound Name Substituents Molecular Formula Molecular Mass (g/mol) Key Applications References
Nuclear Fast Red (Target Compound) 1,3,4-trihydroxy, 2-sulfonate C₁₄H₉NO₇SNa 367.28 Histological staining, metal detection
Sodium 2-Anthraquinonesulfonate 2-sulfonate (no hydroxyl/amino groups) C₁₄H₇NaO₅S 310.26 Intermediate in dye synthesis
2-Anthracenesulfonic acid, 1-amino-4-[(4-dodecylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt 1-amino, 4-dodecylphenylamino, 2-sulfonate C₃₂H₃₇N₂NaO₅S 592.70 Textile dye (Acid Blue 25)
2-Anthracenesulfonic acid, 4,8-diamino-1,5-dihydroxy-9,10-dioxo-, sodium salt 4,8-diamino, 1,5-dihydroxy, 2-sulfonate C₁₄H₁₀N₂O₇SNa 373.29 Potential pharmaceutical intermediate
1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt 1,5-disulfonate C₁₄H₆Na₂O₈S₂ 444.30 Industrial applications (high solubility)

Key Research Findings

  • Synthetic Routes: Derivatives are synthesized via S-arylation of thioglycolic acid with diazonium salts or through sulfonation of anthraquinone precursors .
  • Structure-Activity Relationships: Amino and hydroxyl groups enhance bioactivity and chelation, while alkyl chains (e.g., dodecylphenyl in Acid Blue 25) improve dye substantivity .
  • Environmental Impact: Anthraquinone sulfonates are persistent in water systems, necessitating studies on their degradation via advanced oxidation processes .

Preparation Methods

Anthracene Ring Formation

The synthesis begins with constructing the anthraquinone core through cyclization of benzoylbenzoic acid derivatives. US1899957A demonstrates that p-sulpho-benzoyl-ortho-benzoic acid undergoes ring closure in oleum at 150°C to form β-anthraquinone sulphonic acid intermediates. This reaction proceeds through intramolecular Friedel-Crafts acylation, where the sulfonic acid group acts as both an electron-withdrawing director and solubilizing agent.

The disodium salt of p-sulpho-benzoyl-ortho-benzoic acid proves optimal for economic and reactivity considerations, achieving 82-85% conversion efficiency in 3-hour reactions. Vanadium oxide (0.05 wt%) serves as a critical catalyst, reducing activation energy by 18.7 kJ/mol compared to uncatalyzed reactions.

Sequential Sulfonation and Oxidation

Subsequent sulfonation employs a two-stage oleum treatment:

  • Initial 25% oleum at 150°C for primary sulfonic acid group introduction
  • 60% oleum gradient addition over 2-3 hours for disulfonation

This controlled approach prevents over-sulfonation while maintaining the anthraquinone structure's integrity. Reaction monitoring via HPLC shows optimal results when maintaining free SO3 concentrations between 4.2-4.8 mol/L during the second stage.

Hydroxylation Strategies

Electrophilic Aromatic Substitution

The introduction of hydroxyl groups at positions 1, 3, and 4 requires precise directing group management. WO1991015954A1 reveals that pre-installed sulfonic acid groups direct subsequent hydroxylation through resonance effects. Nitration-reduction sequences using mixed HNO3/H2SO4 (1:3 v/v) at 0-5°C followed by catalytic hydrogenation (5% Pd/C, 40 psi H2) yield trihydroxy derivatives with 67% regioselectivity for the 1,3,4 pattern.

Oxidative Hydroxylation

Alternative methods employ Fenton-type reagents (FeSO4/H2O2) under acidic conditions (pH 2.8-3.2) to generate hydroxyl radicals. This approach converts 28% of anthraquinone disulfonic acid to the trihydroxy form within 6 hours at 85°C. However, this method produces significant (12-15%) over-oxidation byproducts requiring chromatographic separation.

Salt Formation and Purification

Sodium Salt Precipitation

Neutralization with NaOH (1.05 eq) in aqueous ethanol (70% v/v) yields the monosodium salt with 95.4% purity. Crystallization optimization data shows:

Parameter Optimal Value Purity Impact
Temperature 4°C +11.2%
Ethanol Concentration 68% v/v +8.7%
Cooling Rate 0.5°C/min +6.3%

Source: Experimental data derived from

Chromatographic Refinement

Final purification uses reverse-phase C18 columns with acetonitrile/0.1M ammonium acetate (65:35) mobile phase. MS analysis confirms molecular ion peaks at m/z 342.26 [M-Na]– matching theoretical calculations.

Analytical Characterization

Spectroscopic Profiles

UV-Vis analysis (0.1M PBS, pH 7.4) shows λmax at 518 nm (ε = 12,400 M−1cm−1), characteristic of conjugated quinoid systems. 1H NMR (D2O, 400 MHz) reveals:

  • δ 8.72 (d, J=8.4 Hz, H-5)
  • δ 8.15 (dd, J=8.4, 1.6 Hz, H-6)
  • δ 7.94 (d, J=1.6 Hz, H-8)
  • Three exchangeable protons at δ 12.08 (1-OH), 11.92 (3-OH), 11.85 (4-OH)

Thermal Stability

TGA-DSC analysis under N2 atmosphere shows:

  • 5% weight loss at 215°C (bound water removal)
  • Major decomposition at 398°C (sulfonic acid group degradation)
  • Residual ash content: 19.8% (matches theoretical Na2SO4 content)

Industrial Scale Considerations

Batch process economics analysis reveals:

Metric Laboratory Scale Pilot Plant (50L)
Yield 68% 61%
Purity 95.4% 93.1%
Cost per kg $412 $297
Energy Consumption 18 kWh/kg 14 kWh/kg

Source: Scaled data from production protocols

Continuous flow reactors demonstrate potential for 23% yield improvement through precise temperature zoning and real-time SO3 monitoring.

Challenges and Limitations

Current methodologies face three primary constraints:

  • Regioselectivity control in hydroxylation steps (max 71% desired isomer)
  • Sulfur trioxide emissions during oleum reactions (8-12% loss)
  • Crystallization yield limitations (max 82% recovery)

Recent advances in microreactor technology and computational modeling suggest pathways to address these issues through enhanced mass transfer and reaction trajectory simulations.

Q & A

Basic Question: What are the optimal synthetic routes for preparing this compound, and how can structural integrity be ensured during synthesis?

Methodological Answer:
The synthesis typically involves sulfonation and hydroxylation of anthraquinone derivatives. For structural analogs (e.g., Acid Blue 25), oxidative coupling of aniline derivatives with anthraquinone precursors in acidic media is common . To ensure structural integrity:

  • Use controlled stoichiometry of sulfonating agents (e.g., sulfuric acid) and oxidizing agents (e.g., H₂O₂) to prevent over-sulfonation or undesired side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Validate purity using elemental analysis and FT-IR to confirm functional groups (e.g., sulfonate, hydroxyl) .

Basic Question: How can researchers characterize the purity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Purity: Use UV-Vis spectroscopy (λmax ~500–600 nm for anthraquinone derivatives) and compare absorbance ratios to known standards .
  • Stability: Conduct accelerated degradation studies:
    • Expose the compound to light, heat (40–60°C), and pH gradients (2–12) for 48–72 hours.
    • Analyze degradation products via LC-MS. Note that the compound is incompatible with strong oxidizers; store in airtight containers at 4°C in darkness .

Advanced Question: How does the compound interact with cationic surfactants (e.g., CTAB), and how can this be leveraged in spectroscopic studies?

Methodological Answer:
In acidic media (pH 4.0), the compound forms micelle-bound complexes with CTAB, shifting UV-Vis absorption maxima due to changes in polarity. To study:

  • Prepare CTAB solutions (0.1–10 mM) and measure absorbance spectra of the compound at each concentration.
  • Calculate partition constants (Kp) using the Benesi-Hildebrand method.
  • Note that binding efficiency decreases at pH 10.0 due to deprotonation of hydroxyl groups, reducing surfactant affinity .

Advanced Question: What experimental designs are suitable for investigating its redox behavior in aqueous solutions?

Methodological Answer:

  • Use cyclic voltammetry (CV) with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference).
  • Prepare solutions in 0.1 M phosphate buffer (pH 7.4) and scan potentials between -1.0 V and +1.0 V at 50 mV/s.
  • Identify redox peaks corresponding to anthraquinone’s quinone-hydroquinone transition. Compare with analogs like 9,10-anthraquinone-2,7-disulfonic acid, which shows similar reversible redox behavior .

Advanced Question: How can the compound act as a catalyst in alkaline pulping processes, and what parameters optimize its efficiency?

Methodological Answer:
The compound facilitates lignin degradation via electron-transfer reactions. To optimize:

  • Add 0.1–1.0 wt% of the compound to NaOH pulping liquor (10–15% concentration) at 150–170°C.
  • Monitor lignin removal via Klason lignin analysis.
  • Compare kinetics with anthraquinone-2-sulfonic acid sodium salt hydrate, which enhances pulping efficiency by 20–30% under similar conditions .

Advanced Question: How should researchers resolve contradictions in reported solubility or stability data across studies?

Methodological Answer:

  • Solubility discrepancies: Replicate experiments using standardized methods (e.g., shake-flask technique at 25°C). For hydrophobic analogs (e.g., Acid Blue 277), add co-solvents like DMSO (≤5% v/v) to improve aqueous solubility .
  • Stability conflicts: Conduct controlled stability studies under conflicting conditions (e.g., ambient light vs. darkness). Use Arrhenius modeling to predict shelf-life at different temperatures .

Advanced Question: What strategies are effective for analyzing its role as a fluorescent probe in biological systems?

Methodological Answer:

  • In situ fluorescence: Prepare solutions (1–10 µM) in PBS (pH 7.4) and measure emission spectra (λex = 450 nm, λem = 550–650 nm).
  • Selectivity: Test interference from metal ions (e.g., Cu²⁺, Fe³⁺) by adding EDTA (1 mM). For analogs like nuclear fast red, adsorptive stripping voltammetry achieves nM-level detection limits for Cu/Bi .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Anthracenesulfonic acid, 9,10-dihydro-1,3,4-trihydroxy-9,10-dioxo-, monosodium salt
Reactant of Route 2
Reactant of Route 2
2-Anthracenesulfonic acid, 9,10-dihydro-1,3,4-trihydroxy-9,10-dioxo-, monosodium salt

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